molecular formula C12H15FO B8241150 1-Fluoro-2-isobutoxy-3-vinylbenzene

1-Fluoro-2-isobutoxy-3-vinylbenzene

Cat. No.: B8241150
M. Wt: 194.24 g/mol
InChI Key: QJPHPQNZCQGGMI-UHFFFAOYSA-N
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Description

1-Fluoro-2-isobutoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, an isobutoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-isobutoxy-3-vinylbenzene can be synthesized through a multi-step process involving the introduction of the fluoro, isobutoxy, and vinyl groups onto the benzene ring. One common method involves the following steps:

    Fluorination: Introduction of the fluoro group onto the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Isobutoxylation: Introduction of the isobutoxy group through a nucleophilic substitution reaction using isobutyl alcohol and a suitable leaving group.

    Vinylation: Introduction of the vinyl group via a Heck reaction, where a vinyl halide reacts with the benzene ring in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Halogenated Derivatives: Products with additional halogen atoms on the benzene ring.

    Nitro Derivatives: Products with nitro groups attached to the benzene ring.

    Oxidized Products: Quinones or other oxidized forms of the compound.

    Reduced Products: Compounds with reduced vinyl groups or other functional groups.

Scientific Research Applications

1-Fluoro-2-isobutoxy-3-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Interactions: The fluoro group can participate in electrophilic interactions with nucleophiles.

    Nucleophilic Substitution: The isobutoxy group can undergo nucleophilic substitution reactions.

    Radical Reactions: The vinyl group can participate in radical reactions, leading to polymerization or other radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isobutoxy group.

    1-Fluoro-2-ethoxy-3-vinylbenzene: Similar structure with an ethoxy group instead of an isobutoxy group.

    1-Fluoro-2-propoxy-3-vinylbenzene: Similar structure with a propoxy group instead of an isobutoxy group.

Uniqueness

1-Fluoro-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted derivatives

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-4-10-6-5-7-11(13)12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHPQNZCQGGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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